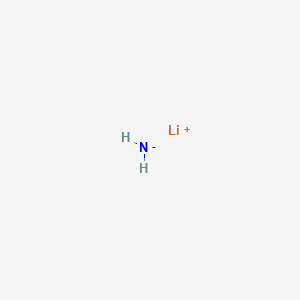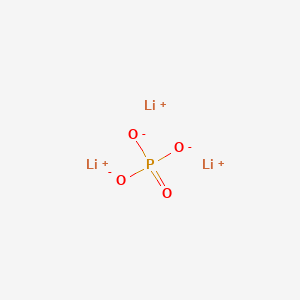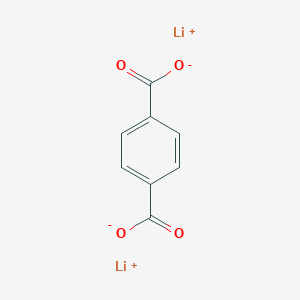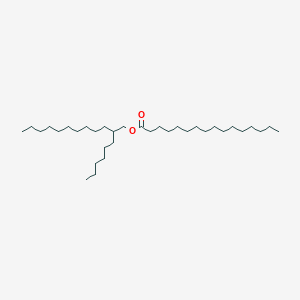
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid, also known as DPHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DPHQ is a member of the quinoline family of compounds and is known to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to inhibit the activity of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. This inhibition leads to a decrease in cellular energy production and can ultimately result in cell death.
生化学的および生理学的効果
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and cancer treatment, 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has also been shown to have anti-inflammatory and analgesic effects. These effects are believed to be due to the inhibition of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is its versatility. It can be synthesized using a variety of methods and has a wide range of potential applications in scientific research. However, one limitation of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is its toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when working with this compound.
将来の方向性
There are many potential future directions for research involving 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid. One area of interest is the development of new fluorescent probes based on the quinoline ring system. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has shown promise as a selective metal ion probe, and further research is needed to optimize its properties for this application.
Another area of interest is the development of new cancer treatments based on the mechanism of action of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid. Further research is needed to fully understand the cytotoxic effects of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid on cancer cells and to optimize its properties for this application.
In conclusion, 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is a versatile compound with a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid and to optimize its properties for various applications.
合成法
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound, followed by cyclization to form the quinoline ring system. Both methods have been used successfully to synthesize 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid, and the choice of method depends on the specific requirements of the experiment.
科学的研究の応用
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid as a fluorescent probe for the detection of metal ions. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to selectively bind to certain metal ions, such as copper, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for the detection of metal ions in biological and environmental samples.
Another area of research involves the use of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid as a potential drug candidate for the treatment of cancer. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to have cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. Further research is needed to fully understand the potential of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid as a cancer treatment.
特性
IUPAC Name |
4-(2,5-dioxo-4-phenyl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-19-8-4-7-18-21(19)17(14-5-2-1-3-6-14)13-20(25)23(18)16-11-9-15(10-12-16)22(26)27/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQJZBGSAHKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395301 |
Source


|
| Record name | 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |
CAS RN |
132600-15-8 |
Source


|
| Record name | 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














